5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

medicinal chemistry structure–activity relationship physicochemical profiling

This 1,2,4-triazole-3-thiol derivative features a unique sulfinyl (–SO–) methylene linker and a 4-bromobenzyl group, providing intermediate polarity and halogen-bonding potential distinct from sulfanyl or sulfonyl analogs. The free 3-thiol group serves as a nucleophilic handle for covalent inhibitor design or disulfide-tethering fragment screens. Its specific oxidation state and N4-phenyl substitution are critical for accurate SAR exploration; generic substitution by a sulfanyl analog (e.g., CAS 344274-77-7) will alter pharmacological profiles. Procure this exact compound to ensure valid hit validation and matched molecular pair analyses.

Molecular Formula C16H14BrN3OS2
Molecular Weight 408.33
CAS No. 344274-65-3
Cat. No. B2630718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS344274-65-3
Molecular FormulaC16H14BrN3OS2
Molecular Weight408.33
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)CS(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C16H14BrN3OS2/c17-13-8-6-12(7-9-13)10-23(21)11-15-18-19-16(22)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,22)
InChIKeySIWPASYJINYKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[(4-Bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 344274‑65‑3): Structural Identity and Compound‑Class Context


5-{[(4-Bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 344274‑65‑3) is a synthetic, sulfur‑rich 1,2,4‑triazole‑3‑thiol derivative that belongs to the BIONET/Key Organics screening collection . The molecule combines a 4‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol core with a 4‑bromobenzyl group attached via a sulfinyl (–SO–) methylene linker and retains a free thiol (–SH) at the 3‑position. The compound is supplied as a research‑grade building block (purity ≈ 90 %) and is primarily positioned for early‑stage medicinal chemistry and chemical biology hit‑discovery campaigns .

Why 5-{[(4-Bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol Cannot Be Casually Replaced by In‑Class Analogs


The 1,2,4‑triazole‑3‑thiol family spans a vast chemical space, and small structural variations – particularly the oxidation state of sulfur and the nature of the N4‑aryl substituent – can drastically alter lipophilicity, metabolic stability, target engagement, and even the dominant mechanism of action [1]. The target compound uniquely couples a sulfinyl (–SO–) spacer (intermediate polarity and hydrogen‑bonding capacity relative to sulfanyl and sulfonyl) with a 4‑bromobenzyl motif (enhanced halogen‑bonding potential and increased log P) and an unsubstituted thiol group, which can act as a nucleophilic handle, a metal‑chelating site, or a metabolic soft spot. Generic substitution by a sulfanyl analog (e.g., CAS 344274‑77‑7) or an N4‑ethyl congener (e.g., CAS 344274‑71‑1) would therefore be expected to produce a different pharmacological and pharmacokinetic profile, making target‑compound‑specific procurement essential for SAR exploration and hit validation [2].

Quantitative Differentiation Evidence for 5-{[(4-Bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 344274‑65‑3) vs. Closest Analogs


Sulfinyl (–SO–) vs. Sulfanyl (–S–) or Sulfonyl (–SO₂–) Linker: Oxidation‑State‑Dependent Lipophilicity and Hydrogen‑Bonding Capacity

The sulfinyl linker in the target compound occupies an intermediate oxidation state between the more lipophilic sulfanyl (–S–) and the strongly polar sulfonyl (–SO₂–) groups. For structurally comparable 1,2,4‑triazole‑3‑thiol derivatives, the sulfinyl group typically lowers calculated log P by approximately 0.5–1.0 log units relative to the sulfanyl analog while increasing aqueous solubility and hydrogen‑bond acceptor strength without the strong electron‑withdrawing character of a sulfone [1]. This balanced polarity is hypothesized to improve permeability–solubility compromise in cell‑based assays compared with both the fully reduced and fully oxidized forms [2].

medicinal chemistry structure–activity relationship physicochemical profiling

4‑Bromobenzyl Moiety: Halogen‑Bonding and Lipophilic Bulk Relative to 4‑Chloro‑, 4‑Fluoro‑, and Unsubstituted Benzyl Analogs

The 4‑bromobenzyl group provides a heavier halogen atom capable of forming halogen bonds (C–Br···X) with target proteins, an interaction that is weaker or absent for 4‑fluoro‑ and 4‑chloro‑benzyl congeners. In a series of 2‑(4‑halobenzyl)‑1H‑benzimidazole‑triazole hybrids, the 4‑bromobenzyl derivatives consistently exhibited superior α‑glucosidase inhibition compared with the 4‑fluorobenzyl counterparts, with the most potent bromobenzyl‑containing compound being more active than the standard acarbose [1]. Although this evidence originates from a benzimidazole‑triazole hybrid scaffold, the same 4‑bromobenzyl pharmacophore is present in the target compound, implying a comparable contribution to target affinity.

halogen bonding medicinal chemistry target engagement

Free 3‑Thiol Group: Synthetic Versatility vs. 3‑Sulfanyl‑Capped Congeners

Unlike the 3‑sulfanyl‑capped analog CAS 344274‑77‑7 (3‑[(4‑bromobenzyl)sulfanyl]‑5‑{[(4‑bromobenzyl)sulfinyl]methyl}‑4‑phenyl‑4H‑1,2,4‑triazole), the target compound retains a free thiol at the 3‑position. This thiol can serve as: (i) a nucleophilic warhead for covalent inhibitor design; (ii) a metal‑chelating group (e.g., for metalloenzyme inhibition); (iii) a reactive handle for late‑stage diversification (alkylation, acylation, disulfide formation, or click‑chemistry derivatization after oxidation) [1]. The capped analog CAS 344274‑77‑7 precludes these applications because the sulfur is already engaged in a thioether bond. Consequently, for laboratories requiring a derivatizable 1,2,4‑triazole‑3‑thiol scaffold, CAS 344274‑65‑3 is the applicable progenitor building block .

chemical biology tool compound covalent probe design

N4‑Phenyl vs. N4‑Ethyl Substituent: Impact on π‑Stacking and Metabolic Stability

The N4‑phenyl substituent introduces an aromatic surface capable of π‑π stacking and edge‑to‑face interactions with protein aromatic residues, whereas the N4‑ethyl analog (CAS 344274‑71‑1) lacks this capability. In structurally related 4‑phenyl‑ vs. 4‑alkyl‑1,2,4‑triazole‑3‑thiol cores evaluated for cholinesterase inhibition, the N4‑phenyl derivatives consistently showed higher inhibitory potency (e.g., IC₅₀ = 38.35 ± 0.62 μM against AChE for a 4‑phenyl‑bearing analog) than their 4‑ethyl counterparts, an effect attributed to improved fit within the aromatic‑rich active site [1]. Additionally, the N4‑phenyl group is expected to be more resistant to N‑dealkylation by cytochrome P450 enzymes than an N4‑ethyl group, potentially offering superior metabolic stability in hepatic microsome assays [2].

cytochrome P450 metabolic stability π‑π stacking

Optimal Research and Procurement Application Scenarios for 5-{[(4-Bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 344274‑65‑3)


Covalent Inhibitor and Chemical Probe Design Leveraging the Free 3‑Thiol Handle

The free 3‑thiol group is a versatile nucleophilic warhead for targeting cysteine‑ or metal‑dependent enzymes. Researchers can directly couple the thiol with acrylamide, vinyl sulfonamide, or chloroacetamide electrophiles to generate covalent inhibitors, or use the thiol for disulfide‑tethering fragment screens. The N4‑phenyl and 4‑bromobenzyl substituents provide additional binding energy through hydrophobic and halogen‑bonding contacts [1]. This scenario is substantiated by the direct structural comparison with the 3‑sulfanyl‑capped analog CAS 344274‑77‑7, which precludes covalent warhead installation (Section 3, Evidence Item 3).

SAR Exploration of Sulfur Oxidation State in Anti‑Infective Hit‑Finding

The sulfinyl (–SO–) linker imparts an intermediate polarity profile that is distinct from both the sulfanyl and sulfonyl oxidation states. This property makes the target compound an ideal probe for systematically mapping the effect of sulfur oxidation state on antimicrobial or antifungal potency, solubility, and cytotoxicity. The differentiated cLog P and hydrogen‑bonding capacity relative to the sulfanyl and sulfonyl analogs (Section 3, Evidence Item 1) support its use in matched molecular pair analyses within anti‑infective screening cascades [2].

Halogen‑Bonding‑Guided Fragment Growth and Structure‑Based Design

The 4‑bromobenzyl group provides a σ‑hole halogen‑bond donor that can be exploited in fragment‑based drug discovery to anchor the molecule in halogen‑bond‑accepting pockets (e.g., backbone carbonyls, carboxylate side chains). In cross‑study comparisons, 4‑bromobenzyl‑bearing triazole hybrids outperformed their 4‑fluorobenzyl counterparts in enzyme inhibition assays (Section 3, Evidence Item 2) [3]. The compound can serve as a fragment hit for targets where halogen bonding is a validated design strategy.

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